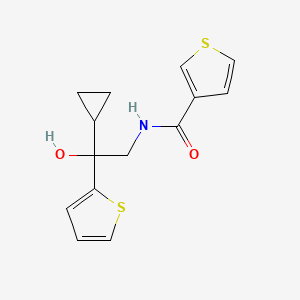![molecular formula C17H14ClFN2O3 B2474911 2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide CAS No. 1281147-03-2](/img/structure/B2474911.png)
2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains several functional groups, including a chloro-fluorophenoxy group, a cyano group, and a methoxyphenyl group. These groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the cyano group might undergo reactions with nucleophiles, and the chloro-fluorophenoxy group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and its reactivity with other chemicals .Aplicaciones Científicas De Investigación
Comparative Metabolism in Liver Microsomes
Research on chloroacetamide herbicides, which are structurally related to 2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide, has revealed insights into their metabolism in human and rat liver microsomes. Studies have identified the metabolic pathways and the roles of specific cytochrome P450 isoforms in the biotransformation of these compounds. The research has implications for understanding the hepatotoxicity and environmental persistence of these herbicides (Coleman et al., 2000).
Photoreactions of Drug Compounds
Flutamide, a drug with a similar aromatic and halogenated structure, undergoes photodegradation, producing various photoproducts in different solvents. This research contributes to our understanding of the stability and environmental fate of halogenated aromatic compounds, including potential degradation pathways and the formation of potentially toxic metabolites (Watanabe et al., 2015).
Synthesis and Characterization
The synthesis and characterization of novel acetamide derivatives provide insights into the chemical behavior, potential applications, and synthesis pathways of acetamide compounds. This research is fundamental for developing new chemicals with potential applications in various industries, including pharmaceuticals, agriculture, and materials science (Yang Man-li, 2008).
Radioligand Development for Peripheral Benzodiazepine Receptor
The development of radioligands based on acetamide derivatives for peripheral benzodiazepine receptors (PBR) illustrates the pharmacological applications of these compounds. These studies involve synthesizing and evaluating radioligands for their potential in brain imaging and neurological research, contributing to our understanding of neuroinflammation and neurodegenerative diseases (Zhang et al., 2003).
Anaerobic Biodegradation of Chloroacetamide Herbicides
Investigations into the anaerobic biodegradation of chloroacetamide herbicides, including acetochlor, provide valuable information on the environmental fate of these compounds. Understanding the degradation pathways and the microorganisms involved offers insights into reducing environmental contamination and developing bioremediation strategies (Liu et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with voltage-gated na+ channels , which play important roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .
Mode of Action
For instance, it may bind to voltage-gated Na+ channels and modulate their activity, thereby affecting neuronal excitability .
Biochemical Pathways
Given its potential interaction with voltage-gated na+ channels , it may influence pathways related to neuronal signaling and pain perception.
Result of Action
If it indeed modulates voltage-gated na+ channels , it could potentially alter neuronal excitability and influence pain perception.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-[cyano-(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3/c1-23-15-5-3-2-4-12(15)14(9-20)21-17(22)10-24-16-7-6-11(19)8-13(16)18/h2-8,14H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYWYESWWKLQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

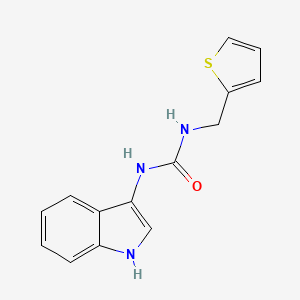
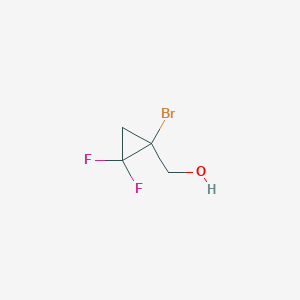
![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)
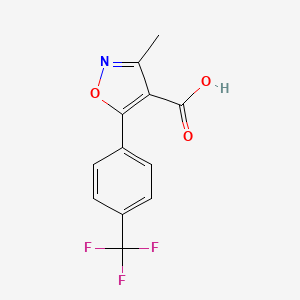
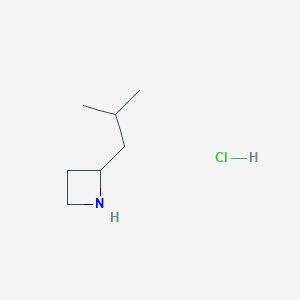

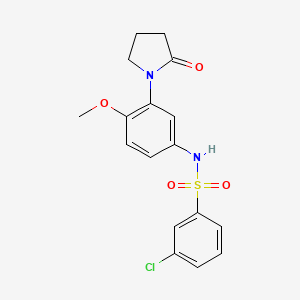

![N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2474841.png)
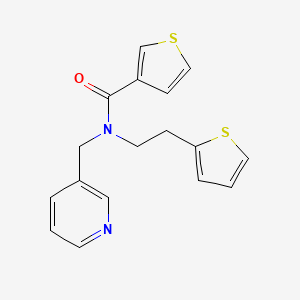

![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime](/img/structure/B2474848.png)
